Cas no 4548-45-2 (2-Chloro-5-nitropyridine)
2-Chloro-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-nitropyridine
- 2-CHLORO-5-HYDROXYPYRIDINE
- 2-CHLORO-5-PYRIDINOL
- 3-PYRIDINOL, 6-CHLORO-
- 6-CHLOROPYRIDIN-3-OL
- 2-chloro-5-nitro-pyridin
- 2-choro-5-nitropyridine
- 2-CHLORO-5-NITROPYRIDINE (NON-REGULATED)
- 2-CHLORO-5-NITROPYRIDINE (REGULATED)
- 3-Nitro-6-chloropyridine
- 5-Nitro-2-chloropyridine
- 6-Chloro-3-nitropyridine
- 2-chloro-5-nitro-pyridine
- 2-chloro-5-nitroypyridine
- EINECS 224-908-3
- Pyridine,2-chloro-5-nitro
- Pyridine, 2-chloro-5-nitro-
- 2-chloro-5-nitro pyridine
- chloro(2-)-5-nitropyridine
- Q63391986
- NSC4468
- zlchem 162
- PubChem1190
- chloro-5-nitropyridine
- 2chloro-5-nitropyridine
- 2-cloro-5-nitropyridine
- 2-chloro-5-nitropyridin
- 2-chloro-5-riitropyridine
- WLN: T6N
- AC-907/30002041
- AI3-19230
- 5-nitro-2-chloro pyridine
- CS-W013280
- MFCD00006240
- 5-20-05-00452 (Beilstein Handbook Reference)
- AM20051196
- Q-200258
- RB1109
- InChI=1/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3
- NCGC00334089-01
- 2-chloro-5-(nitro)pyridine
- AKOS000120380
- 2-Chloro-5-nitropyridine, purum, >=97.0% (AT)
- AB00655
- A7161
- FT-0602320
- 5-nitro-2-chloro-pyridine
- AC-2462
- NSC 4468
- STR00179
- SCHEMBL5473
- AB00443457-03
- F3284-7504
- EN300-18310
- BP-11373
- HY-W012564
- 34515-81-6
- BRN 0120453
- DTXSID70196525
- WLN: T6NJ BG ENW
- NS00031538
- Z57834470
- 2-Chloro-5-nitropyridine, 99%
- 2-chloro -5-nitropyridine
- NSC-4468
- SCHEMBL14145676
- 2-chloro--5-nitropyridine
- BCP26970
- FG-0498
- 4548-45-2
- 2-Chloro-5-Nitropyridine,98%
- STK801263
- BBL009800
- DTXCID10119016
- DB-005226
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- MDL: MFCD00006240
- Inchi: 1S/C5H3ClN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H
- InChI Key: BAZVFQBTJPBRTJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)[N+](=O)[O-]
- BRN: 0120453
Computed Properties
- Exact Mass: 157.98800
- Monoisotopic Mass: 157.988305
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 58.7
Experimental Properties
- Color/Form: Yellow crystalline powder
- Density: 1.6616 (rough estimate)
- Melting Point: 107.0 to 111.0 deg-C
- Boiling Point: 256.6°C at 760 mmHg
- Flash Point: 158℃
- Refractive Index: 1.5500 (estimate)
- Water Partition Coefficient: Solubility in hot methanol. Insoluble in water.
- PSA: 58.71000
- LogP: 2.16640
- Solubility: Uncertain
2-Chloro-5-nitropyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:US7175000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
2-Chloro-5-nitropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0025-25g |
2-Chloro-5-nitropyridine |
4548-45-2 | 99.0%(GC) | 25g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C084A-25g |
2-Chloro-5-nitropyridine |
4548-45-2 | 99% | 25g |
¥54.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C084A-100g |
2-Chloro-5-nitropyridine |
4548-45-2 | 99% | 100g |
¥162.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0025-5g |
2-Chloro-5-nitropyridine |
4548-45-2 | 99.0%(GC) | 5g |
¥190.0 | 2022-05-30 | |
| Fluorochem | 010698-25g |
2-Chloro-5-nitropyridine |
4548-45-2 | 98% | 25g |
£14.00 | 2022-02-28 | |
| Fluorochem | 010698-100g |
2-Chloro-5-nitropyridine |
4548-45-2 | 98% | 100g |
£42.00 | 2022-02-28 | |
| Alichem | A023023386-1kg |
2-Chloro-5-nitropyridine |
4548-45-2 | 98% | 1kg |
$283.00 | 2023-09-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464059423- 500g |
2-Chloro-5-nitropyridine |
4548-45-2 | 98%(HPLC) | 500g |
¥ 941.2 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106559-100g |
2-Chloro-5-nitropyridine |
4548-45-2 | 99% | 100g |
¥203.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106559-25g |
2-Chloro-5-nitropyridine |
4548-45-2 | 99% | 25g |
¥79.90 | 2023-09-03 |
2-Chloro-5-nitropyridine Suppliers
2-Chloro-5-nitropyridine Related Literature
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Jan M. Bakke,Ingrid Sletvold Org. Biomol. Chem. 2003 1 2710
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2. Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solventsDerek M. Brewis,Norman B. Chapman,John S. Paine,John Shorter J. Chem. Soc. Perkin Trans. 2 1974 1802
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3. Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline in ethanol or ethyl acetate, and of 1-fluoro-2,4-dinitrobenzene with aniline in various solvents. The influence of basic catalystsDerek M. Brewis,Norman B. Chapman,John S. Paine,John Shorter,David J. Wright J. Chem. Soc. Perkin Trans. 2 1974 1787
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4. 370. Nucleophilic displacement reactions in aromatic systems. Part VII. Kinetics of the reactions of substituted α-chloropyridines with aniline and substituted anilines in methanolN. B. Chapman,D. K. Chaudhury,J. Shorter J. Chem. Soc. 1962 1975
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5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates??Ezzat A. Hamed,Ali A. El-Bardan,Esmat F. Saad,Gamal A. Gohar,Ghada M. Hassan J. Chem. Soc. Perkin Trans. 2 1997 2415
Additional information on 2-Chloro-5-nitropyridine
Introduction to 2-Chloro-5-nitropyridine (CAS No. 4548-45-2)
2-Chloro-5-nitropyridine, with the chemical formula C₅H₃ClN₂O₂, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. Its unique structural properties make it a valuable building block for the development of various bioactive compounds. This compound has garnered considerable attention due to its role in constructing complex molecular frameworks that exhibit promising biological activities.
The CAS number 4548-45-2 uniquely identifies this chemical entity, ensuring precise classification and recognition within scientific literature and industrial applications. As a halogenated pyridine derivative, 2-Chloro-5-nitropyridine possesses both electron-withdrawing and electron-donating groups, which contribute to its reactivity and versatility in synthetic chemistry. The presence of a chlorine atom at the 2-position and a nitro group at the 5-position enhances its utility in cross-coupling reactions, nucleophilic substitutions, and other transformations essential for drug discovery.
In recent years, 2-Chloro-5-nitropyridine has been extensively studied for its potential in medicinal chemistry. Researchers have leveraged its scaffold to develop novel therapeutic agents targeting various diseases. For instance, studies have highlighted its role in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory disorders. The nitro group can be reduced to an amine, enabling further functionalization and the introduction of pharmacophores that enhance binding affinity to biological targets.
Moreover, 2-Chloro-5-nitropyridine has found applications in the agrochemical sector, where it serves as a precursor for herbicides and pesticides. Its structural motifs are incorporated into molecules designed to interact selectively with biological pathways in pests, thereby improving crop protection strategies. The compound’s stability under various conditions makes it suitable for formulation into commercial products that maintain efficacy over time.
The synthesis of 2-Chloro-5-nitropyridine typically involves nitration and chlorination of pyridine derivatives, processes that require careful optimization to achieve high yields and purity. Advances in catalytic systems have enabled more efficient production methods, reducing waste and energy consumption. These improvements align with the growing emphasis on sustainable chemistry practices in industrial settings.
Recent research has also explored the electronic properties of 2-Chloro-5-nitropyridine, demonstrating its potential as a ligand in coordination chemistry. Transition metal complexes formed with this ligand exhibit unique catalytic activities, useful in organic transformations such as C-H activation and oxidation reactions. Such findings open new avenues for applying 2-Chloro-5-nitropyridine beyond traditional pharmaceuticals and agrochemicals.
The compound’s solubility profile and interaction with biological systems have been subjects of detailed investigation. Studies indicate that modifications to the substituents on the pyridine ring can significantly alter its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. This knowledge is critical for designing drugs with improved therapeutic outcomes.
Looking ahead, the demand for 2-Chloro-5-nitropyridine is expected to grow as new synthetic methodologies are developed and novel applications are discovered. Collaborative efforts between academia and industry will be essential to fully exploit its synthetic potential and address challenges related to scalability and cost-effectiveness.
In conclusion, 2-Chloro-5-nitropyridine (CAS No. 4548-45-2) is a versatile intermediate with broad utility in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical transformations, making it indispensable in modern synthetic chemistry. Continued research into its applications and synthetic pathways will undoubtedly yield further innovations that benefit multiple industries.
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